molecular formula C14H17NO6S B5454915 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid

2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B5454915
M. Wt: 327.35 g/mol
InChI Key: QLQQYAUXJOGXED-VMPITWQZSA-N
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Description

2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid is an organic compound with a complex structure that includes a carboxyethenyl group, a sulfonylamino group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid can be achieved through a multi-step process involving several key reactions:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-[(E)-2-carboxyethenyl]phenylamine and 3-methylbutanoic acid.

    Formation of Sulfonyl Chloride: The 4-[(E)-2-carboxyethenyl]phenylamine is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as triethylamine to form the sulfonylamino derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve the use of large-scale reactors and purification equipment to handle the increased volume of materials.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
  • 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-ethylbutanoic acid
  • 2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-propylbutanoic acid

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the carboxyethenyl group and the sulfonylamino group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-9(2)13(14(18)19)15-22(20,21)11-6-3-10(4-7-11)5-8-12(16)17/h3-9,13,15H,1-2H3,(H,16,17)(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQYAUXJOGXED-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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